

# In-Depth Technical Guide: N3-Methylbutane-1,3-diamine (CAS 116473-67-7)

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## Compound of Interest

Compound Name: N3-methylbutane-1,3-diamine

Cat. No.: B15306760

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## Abstract

**N3-methylbutane-1,3-diamine**, registered under CAS number 116473-67-7, is a chiral diamine that serves as a valuable building block in synthetic organic chemistry. Its structural features, including the presence of both a primary and a tertiary amine, as well as a chiral center, make it a molecule of interest for the development of complex chemical entities, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the available technical data on **N3-methylbutane-1,3-diamine**, including its chemical and physical properties, and its application in the synthesis of biologically active molecules. Due to the limited availability of public, in-depth experimental data, this document primarily consolidates information from chemical databases and highlights its role as a precursor in the synthesis of pyrimidine derivatives with potential therapeutic applications.

## Chemical and Physical Properties

Quantitative data for **N3-methylbutane-1,3-diamine** is sparse in publicly accessible literature. The following tables summarize the computed and available experimental data for the compound and its dihydrochloride salt.

Table 1: Physicochemical Data for **N3-methylbutane-1,3-diamine** (CAS: 116473-67-7)[1]

Property	Value	Source
Molecular Formula	C5H14N2	PubChem
Molecular Weight	102.18 g/mol	PubChem
IUPAC Name	3-methylbutane-1,3-diamine	PubChem
Canonical SMILES	CC(C)(CCN)N	PubChem
InChI Key	WSDOLNVCEVYCJQ-UHFFFAOYSA-N	PubChem
Computed XLogP3	-0.7	PubChem
Purity (Typical)	≥95%	Benchchem[2]

Table 2: Physicochemical Data for 3-Methylbutane-1,3-diamine dihydrochloride (CAS: 100516-73-2)[3]

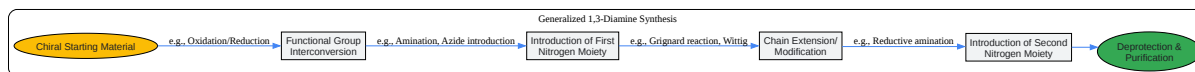
Property	Value	Source
Molecular Formula	C5H16Cl2N2	ChemBK
Molecular Weight	175.10 g/mol	ChemBK

## Synthesis and Application

### General Synthetic Approaches for 1,3-Diamines

While a specific, detailed experimental protocol for the synthesis of **N3-methylbutane-1,3-diamine** is not readily available in peer-reviewed journals, general synthetic methods for 1,3-diamines can be adapted. These methods are crucial for chemists aiming to produce this and similar chiral building blocks.[4][5]

A generalized workflow for the synthesis of a chiral 1,3-diamine might involve a multi-step process starting from a readily available chiral precursor. The introduction of the two amine functionalities would be a key strategic consideration.



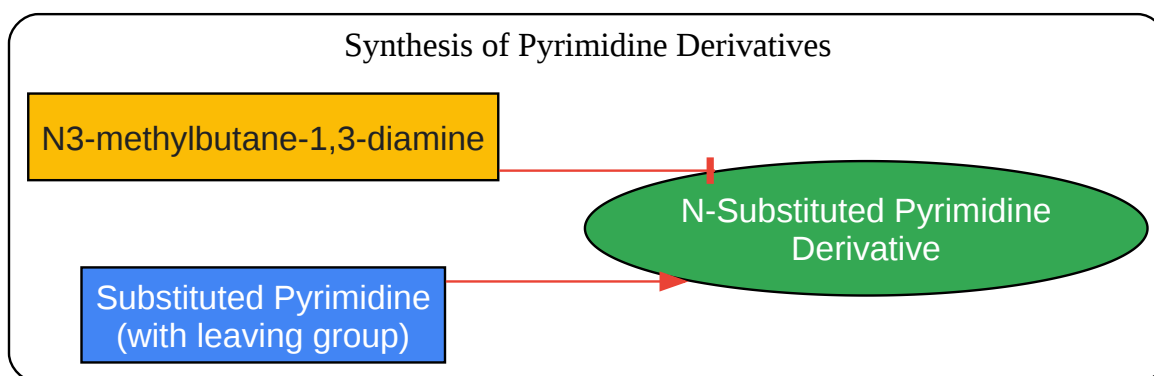
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Caption: Generalized synthetic workflow for chiral 1,3-diamines.

## Application in the Synthesis of Pyrimidine Derivatives

**N3-methylbutane-1,3-diamine** is noted for its use as a building block in the preparation of more complex molecules, particularly heterocyclic compounds. One specific application is in the synthesis of N1-(5-cyclohexylpyrimidin-2-yl)-3-methylbutane-1,3-diamine and related pyrimidine derivatives. These derivatives have been investigated for their potential biological activities.

The general synthetic scheme involves the reaction of a substituted pyrimidine with **N3-methylbutane-1,3-diamine**. The primary amine of the diamine acts as a nucleophile, displacing a leaving group on the pyrimidine ring.



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Caption: Reaction scheme for pyrimidine derivative synthesis.

## Biological Relevance and Drug Development

While there is no direct evidence of biological studies on **N3-methylbutane-1,3-diamine** itself, its derivatives have been the subject of research in drug development. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. By incorporating the chiral **N3-methylbutane-1,3-diamine** moiety, researchers can explore new chemical space and potentially develop novel therapeutic agents.

Derivatives of similar 1,3-diamines are known to be explored for a variety of biological activities, including their use as organocatalysts in asymmetric synthesis.[2] The chiral nature of **N3-methylbutane-1,3-diamine** is particularly significant in this context, as stereospecificity is often a critical factor for pharmacological activity.

## Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of **N3-methylbutane-1,3-diamine**, nor did it provide experimental spectroscopic data (NMR, IR, Mass Spectrometry). The information available is largely limited to computed properties and supplier-provided data. For researchers requiring this compound, it is recommended to source it from a reputable chemical supplier, who may provide a certificate of analysis with more detailed analytical data.

## Future Outlook

The utility of **N3-methylbutane-1,3-diamine** as a chiral building block suggests potential for its broader application in the synthesis of novel chemical entities for drug discovery and materials science. Further research into the development of efficient and stereoselective synthetic routes to this compound would be beneficial to the scientific community. Moreover, the exploration of its coordination chemistry and the biological evaluation of its simple derivatives could unveil new and interesting properties.

## Disclaimer

The information provided in this document is based on publicly available data and is intended for research and informational purposes only. It is not a substitute for a comprehensive safety data sheet (SDS) or for the user's own risk assessment. All laboratory work should be conducted in accordance with established safety protocols.

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## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: N3-Methylbutane-1,3-diamine (CAS 116473-67-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15306760#n3-methylbutane-1-3-diamine-cas-number-116473-67-7]

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